molecular formula C20H23ClN6O3 B2685989 8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920461-51-4

8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2685989
CAS RN: 920461-51-4
M. Wt: 430.89
InChI Key: KLQZNFOXRUVFMM-UHFFFAOYSA-N
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Description

The compound “8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models . The reaction was allowed to warm up to room temperature and stirred for 2h .

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Antiviral Activity : Research has demonstrated the synthesis of derivatives of 7,8-polymethylenehypoxanthines, which are precursors to various biologically active compounds. These derivatives have been studied for their antiviral and antihypertensive activities, indicating the potential of such compounds in scientific research aimed at developing new therapeutic agents (Nilov et al., 1995).

  • Novel Synthetic Approaches : The development of new synthetic pathways for creating 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcases innovative approaches to constructing complex purine derivatives. Such methodologies expand the toolbox for researchers in medicinal chemistry and drug discovery, highlighting the versatility of purine-based frameworks in scientific research (Simo et al., 1998).

  • Antiviral Purine Analogues : The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine and their moderate activity against rhinovirus point to the utility of purine analogues in exploring new antiviral agents. Such studies are crucial in the ongoing search for effective treatments against viral infections (Kim et al., 1978).

Versatile Reagents for Synthesis

  • Regioselective Synthesis of 1-Desazapurines : The use of 3-methoxalylchromone as a reagent for synthesizing imidazo(4,5-b)pyridines demonstrates the potential of such compounds in drug design. Being potent pharmacophores, 1-desazapurines serve as key building blocks in the development of new therapeutic agents, highlighting the importance of innovative synthetic routes in medicinal chemistry research (Ostrovskyi et al., 2011).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

6-[2-(3-chloro-4-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3/c1-11-12(2)27-16-17(24(3)20(29)25(4)18(16)28)23-19(27)26(11)9-8-22-13-6-7-15(30-5)14(21)10-13/h6-7,10,22H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQZNFOXRUVFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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